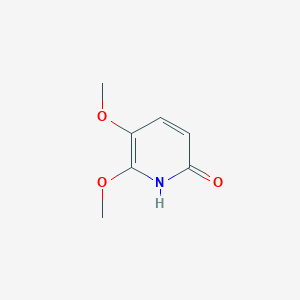

5,6-Dimethoxypyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNOHOBCYBMASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Dimethoxypyridin-2-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxypyridin-2-ol

Introduction

This compound is a substituted hydroxypyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a heterocyclic compound, its pyridine core is a prevalent scaffold in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other molecular interactions. The strategic placement of two methoxy groups and a hydroxyl group on the pyridine ring imparts specific electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, grounded in established chemical principles and field-proven insights.

Synthetic Strategy: A Two-Step Approach

The direct synthesis of this compound can be challenging. A more reliable and common strategy in organic synthesis is to employ a protecting group for the reactive hydroxyl functionality. The benzyl group is an ideal choice for protecting alcohols and phenols due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation.

The chosen synthetic pathway therefore involves two primary stages:

-

Synthesis of the Benzyl-Protected Intermediate: Preparation of 2-(benzyloxy)-5,6-dimethoxypyridine.

-

Deprotection: Catalytic hydrogenolysis to cleave the benzyl ether and yield the target compound, this compound.

This approach ensures high yields and purity of the final product by minimizing side reactions associated with the free hydroxyl group.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process from the precursor to the final product.

Caption: Synthetic pathway for this compound via a benzyl-protected intermediate.

Experimental Protocols

PART 1: Synthesis of 2-(Benzyloxy)-5,6-dimethoxypyridine

This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the sodium salt of benzyl alcohol (sodium benzoxide) acts as a nucleophile, displacing a leaving group (e.g., a halide) from a suitable dimethoxypyridine precursor.

Protocol:

-

Preparation of Sodium Benzoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzyl alcohol to a polar aprotic solvent like Dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The use of NaH is advantageous as the only byproduct is hydrogen gas, which safely exits the system.

-

Formation of the Intermediate: Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the sodium benzoxide nucleophile.

-

Addition of Pyridine Precursor: Dissolve the starting material, for example, 2-chloro-5,6-dimethoxypyridine, in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the starting material is consumed, cool the mixture to room temperature and carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(benzyloxy)-5,6-dimethoxypyridine.

PART 2: Synthesis of this compound via Catalytic Hydrogenolysis

This final step removes the benzyl protecting group to reveal the desired hydroxyl group. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, which proceeds under a hydrogen atmosphere.[1]

Causality Behind Experimental Choices:

-

Catalyst: 10% Pd/C is a highly efficient and reusable heterogeneous catalyst for hydrogenolysis.[2] The palladium surface actively adsorbs both hydrogen gas and the benzyl ether, facilitating the cleavage of the C-O bond.

-

Solvent: Ethanol or methanol are common solvents as they readily dissolve the substrate and do not interfere with the catalytic process.

-

Hydrogen Source: A balloon filled with hydrogen gas provides a sufficient, low-pressure atmosphere of H₂ for the reaction to proceed to completion at room temperature.[1]

Protocol:

-

Setup: Dissolve the 2-(benzyloxy)-5,6-dimethoxypyridine intermediate in ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst is often handled wet to prevent it from being pyrophoric.[1]

-

Hydrogenation: Seal the flask with a septum and degas the mixture by applying a vacuum and backfilling with nitrogen gas (repeat 3 times). Finally, replace the nitrogen atmosphere with hydrogen gas from a balloon.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material has completely disappeared.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. This is a critical step as palladium residues can be toxic. Wash the filter cake with additional ethanol to ensure all product is recovered.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.[3][4]

Visualizing the Characterization Workflow

The following diagram outlines the standard workflow for analytical characterization.

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | ~9.5-11.0 ppm (s, 1H): Labile proton of the hydroxyl group (OH).~6.5-7.0 ppm (d, 1H): Aromatic proton on the pyridine ring.~6.0-6.5 ppm (d, 1H): Aromatic proton on the pyridine ring.~3.8 ppm (s, 3H): Methoxy group protons (OCH₃).~3.7 ppm (s, 3H): Methoxy group protons (OCH₃). |

| ¹³C NMR | ~160-165 ppm: Carbonyl-like carbon (C2) of the pyridin-2-ol tautomer.~140-150 ppm: Quaternary carbons of the pyridine ring attached to oxygen.~110-125 ppm: Tertiary carbons (CH) of the pyridine ring.~55-60 ppm: Methoxy group carbons (OCH₃). |

| FT-IR (cm⁻¹) | 3200-3400 (broad): O-H stretching vibration of the hydroxyl group.2950-3100: C-H stretching of aromatic and methyl groups.1640-1660: C=O stretching (from the pyridone tautomer).1580-1600: C=C and C=N ring stretching vibrations.1200-1300 & 1000-1100: C-O stretching of the methoxy groups. |

| Mass Spec. | Molecular Formula: C₇H₉NO₃Exact Mass: 155.0582 g/mol Expected M+ Peak: m/z = 155Key Fragments: Loss of methyl (-CH₃, m/z=140), loss of methoxy (-OCH₃, m/z=124). |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the protection of a precursor with a benzyl group, followed by catalytic hydrogenolysis. This method is robust, high-yielding, and allows for straightforward purification. The identity and purity of the final product must be rigorously confirmed using a suite of standard analytical techniques, including NMR and IR spectroscopy and mass spectrometry. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and characterize this valuable heterocyclic building block for further applications in drug discovery and chemical science.

References

- ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.

- Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

- PubMed. (2003, March). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.

- ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.

- The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.

- National Institutes of Health. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC.

Sources

Spectral data of 5,6-Dimethoxypyridin-2-ol

An In-depth Technical Guide to the Spectral Characterization of 5,6-Dimethoxypyridin-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₇H₉NO₃), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the tautomeric nature of 2-hydroxypyridines, this compound exists in equilibrium with its pyridone form, 5,6-dimethoxy-1H-pyridin-2-one. This guide synthesizes predicted data with established spectroscopic principles to offer a robust framework for the structural elucidation of this molecule. We will delve into the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each section includes detailed interpretations grounded in the molecular structure and provides field-proven experimental protocols to ensure reliable and reproducible data acquisition.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and two methoxy groups. The positioning of these functional groups dictates the molecule's electronic properties and, consequently, its spectral characteristics. The molecular structure and key identifiers are provided below.

-

Molecular Formula: C₇H₉NO₃

-

Monoisotopic Mass: 155.05824 Da

-

Common Tautomer: 5,6-dimethoxy-1H-pyridin-2-one

-

InChI Key: CTNOHOBCYBMASQ-UHFFFAOYSA-N

Caption: Chemical structures of this compound and its pyridone tautomer.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule provide target values for experimental analysis. These predictions, calculated using advanced algorithms, are crucial for initial peak identification in the acquired spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.06552 |

| [M+Na]⁺ | 178.04746 |

| [M+K]⁺ | 194.02140 |

| [M-H]⁻ | 154.05096 |

| Molecular Ion [M]⁺• | 155.05769 |

Proposed Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. The primary fragmentation events would likely involve the loss of methyl radicals from the methoxy groups, followed by the loss of carbon monoxide from the pyridone tautomer, or cleavage of the pyridine ring. Understanding these pathways is key to interpreting the resulting mass spectrum.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: LC-MS Analysis

This protocol is designed for acquiring high-resolution mass spectra using Liquid Chromatography-Mass Spectrometry (LC-MS), which is well-suited for polar molecules like the target compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

-

Instrumentation and Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Waters SYNAPT Q-TOF or equivalent hybrid quadrupole/time-of-flight mass spectrometer.

-

Column: A reversed-phase column such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2.5 min.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Source Temperature: 120°C.

-

Capillary Voltage: 3.0 kV.

-

Acquisition Range: m/z 50-500.

-

Data Acquisition: Utilize a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions.

-

-

Causality and Trustworthiness:

-

Why LC-MS? The compound's polarity and potential thermal lability make LC-MS with ESI a more suitable choice than GC-MS to avoid degradation and ensure ionization.

-

Why Formic Acid? The addition of a small amount of acid to the mobile phase promotes protonation of the analyte, leading to enhanced signal intensity in positive ion mode ESI.

-

Self-Validation: The protocol's trustworthiness is established by using a high-resolution instrument, which allows for mass accuracy measurements in the low ppm range, confirming elemental composition. A lock mass, such as leucine enkephalin, should be used for real-time mass correction to ensure accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for an unambiguous structural assignment of this compound. The presence of the pyridone tautomer can influence the observed chemical shifts, particularly for the ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the labile OH/NH proton. The electron-donating methoxy groups will shield the ring protons, shifting them upfield relative to unsubstituted pyridine.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-3 | 6.2 - 6.4 | Doublet (d) | 1H | J ≈ 7-8 Hz |

| H-4 | 7.0 - 7.2 | Doublet (d) | 1H | J ≈ 7-8 Hz |

| OCH₃ (C-5) | 3.8 - 3.9 | Singlet (s) | 3H | - |

| OCH₃ (C-6) | 3.9 - 4.1 | Singlet (s) | 3H | - |

| OH/NH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | - |

Interpretation:

-

The two aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

-

The two methoxy groups will appear as sharp singlets. Their chemical shifts may be slightly different due to their distinct electronic environments.

-

The hydroxyl/amide proton will be a broad singlet, exchangeable with D₂O, and its chemical shift will be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | 160 - 165 |

| C-3 | 95 - 105 |

| C-4 | 125 - 135 |

| C-5 | 140 - 145 |

| C-6 | 150 - 155 |

| OCH₃ (C-5) | 55 - 57 |

| OCH₃ (C-6) | 58 - 60 |

Interpretation:

-

C-2 will be significantly downfield due to its attachment to both a nitrogen and an oxygen (or as a carbonyl in the pyridone form).

-

The carbons bearing the methoxy groups (C-5 and C-6) will also be downfield.

-

C-3 is expected to be the most upfield of the ring carbons due to shielding effects.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. For full characterization, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

Solvent Choice: DMSO-d₆ is often preferred for compounds with labile protons as it can slow down the exchange rate, allowing for the observation of OH/NH signals.

-

Referencing: Chemical shifts are reported relative to TMS. For residual solvent signals, reference CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C, or DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

-

Causality and Trustworthiness:

-

Why 2D NMR? COSY spectra validate the coupling between H-3 and H-4, while HSQC definitively correlates each proton to its directly attached carbon, providing an irrefutable link between the ¹H and ¹³C assignments. This cross-validation is a hallmark of a trustworthy structural elucidation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic bands corresponding to its functional groups. The presence of the pyridone tautomer is particularly significant, as it will give rise to a strong carbonyl (C=O) stretching band.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | O-H / N-H Stretch (broad) | Hydroxyl / Amide |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Methoxy) |

| 1660 - 1640 | C=O Stretch (strong) | Amide (Pyridone form) |

| 1610 - 1550 | C=C / C=N Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl-O-CH₃ |

| 1050 - 1000 | C-O Stretch (symmetric) | Aryl-O-CH₃ |

Interpretation:

-

A broad band in the 3200-2800 cm⁻¹ region is a strong indicator of the O-H or N-H group involved in hydrogen bonding.

-

The most diagnostic peak is the strong absorption around 1650 cm⁻¹, which confirms the presence of the C=O group and indicates a significant contribution from the pyridone tautomer in the solid state (if using KBr/ATR).

-

The presence of both aromatic and aliphatic C-H stretches, along with strong C-O stretching bands, supports the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Perkin-Elmer PE-983 or equivalent FTIR spectrometer equipped with a diamond ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The final spectrum is automatically ratioed against this background.

-

-

Causality and Trustworthiness:

-

Why ATR? This method is fast, non-destructive, and avoids the complications of preparing KBr pellets (e.g., moisture absorption). It provides high-quality spectra for solid samples.

-

Validation: The consistency of the observed bands with established correlation charts for known functional groups provides confidence in the assignments. The fingerprint region (1450-600 cm⁻¹) provides a unique pattern that can be used for identification when compared against a reference spectrum.

-

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic integration of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Workflow for integrated spectroscopic analysis.

References

- Supporting Information - ScienceOpen. (n.d.). ScienceOpen.

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025). ResearchGate.

- Supporting Inform

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Synthesis, Properties, and Applications

Senior Application Scientist Note: Initial research into the topic "5,6-Dimethoxypyridin-2-ol" revealed a significant lack of available scientific literature, including a verifiable CAS number and detailed experimental data. To provide a comprehensive and technically sound guide for a research and drug development audience, the focus of this document has been shifted to a closely related and well-documented compound: 2-Amino-4,6-dimethoxypyrimidine (ADMP) . This versatile heterocyclic compound serves as a critical building block in both agrochemical and medicinal chemistry, offering a wealth of established data and procedural knowledge.

Abstract

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal heterocyclic intermediate, distinguished by its pyrimidine core functionalized with an amino group and two methoxy moieties. This unique substitution pattern imparts favorable physicochemical properties and reactivity, establishing ADMP as a cornerstone in the synthesis of a diverse array of high-value molecules.[1] Primarily recognized as a key precursor to modern sulfonylurea herbicides, its structural motif is increasingly leveraged in medicinal chemistry as a scaffold for developing novel therapeutic agents.[1][2] This guide provides an in-depth exploration of ADMP, from its fundamental properties and spectral signature to detailed synthetic methodologies and its expanding role in drug discovery.

Core Chemical and Physical Properties

ADMP is a white to off-white crystalline solid under standard conditions. The interplay between the basic amino group and the electron-donating methoxy groups on the pyrimidine ring governs its chemical reactivity and makes it a versatile precursor for further chemical modification.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [3] |

| CAS Number | 36315-01-2 | [3][4] |

| Molecular Formula | C₆H₉N₃O₂ | [3][4] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| Melting Point | 94-96 °C | [5][6] |

| Appearance | White to off-white crystalline powder/solid | [6] |

| Solubility | Soluble in methanol; slightly soluble in chloroform. | [6][7] |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(=NC(=N1)N)OC | [3] |

Spectroscopic and Analytical Characterization

Accurate characterization of ADMP is fundamental for its use in synthesis and research. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of ADMP.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic proton, the two methoxy groups, and the amino protons.[8]

-

¹³C NMR: The carbon spectrum shows signals for the non-equivalent carbons in the pyrimidine ring and the methoxy groups.[8]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.34 | s | 1H | C5-H | |

| 4.88 | br s | 2H | -NH₂ | |

| 3.88 | s | 6H | 2 x -OCH₃ |

Data sourced from representative spectra. Actual shifts may vary based on solvent and concentration.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the ADMP molecule. Characteristic absorption bands confirm the presence of N-H bonds from the amino group, C-H bonds of the methoxy and aromatic moieties, C=N and C=C bonds of the pyrimidine ring, and C-O ether linkages.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of ADMP. Under Electron Ionization (EI), the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (155.15 g/mol ).[8]

Synthesis Methodologies: From Traditional to Green Chemistry

The industrial and academic demand for ADMP has driven the development of several synthetic routes. The choice of method often depends on factors like scale, cost, and environmental considerations.

Traditional Synthesis via Chlorination

This well-established, multi-step route begins with the condensation of guanidine with a malonic ester to form the dihydroxy pyrimidine intermediate, which is subsequently chlorinated and then methoxylated.

Caption: Traditional three-step synthesis of ADMP.

Experimental Protocol (Traditional Synthesis - General Outline): [11][12]

-

Cyclization: Guanidine nitrate and diethyl malonate are reacted in a 1-1.5:1 molar ratio in anhydrous methanol. Sodium methoxide is added, and the mixture is heated under reflux for several hours.

-

Isolation of Intermediate: After the reaction, methanol is recovered via distillation. The resulting solid is dissolved in water, and the pH is adjusted to 5-6 with HCl to precipitate 2-amino-4,6-dihydroxypyrimidine. The solid is filtered, washed, and dried.

-

Chlorination: The dried 2-amino-4,6-dihydroxypyrimidine is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), and heated to yield 2-amino-4,6-dichloropyrimidine.

-

Methoxylation: The dichlorinated intermediate is then reacted with sodium methoxide at elevated temperatures (e.g., 140°C) to substitute the chlorine atoms, yielding the final product, ADMP.[7]

-

Purification: The crude ADMP is purified by recrystallization from a suitable solvent, such as ethyl acetate.[12]

Causality Insight: The use of the aggressive chlorinating agent POCl₃ is effective but presents significant environmental and handling challenges due to its corrosive nature and the generation of acidic wastewater.[11]

"Green" Synthesis via Dimethyl Carbonate

To mitigate the environmental impact of the traditional route, methods utilizing dimethyl carbonate (DMC) as a green methylating agent have been developed. This approach avoids the use of hazardous chlorinating agents.[12]

Experimental Protocol (Direct Methylation): [12]

-

Intermediate Preparation: 2-amino-4,6-dihydroxypyrimidine is prepared as described in the traditional method (steps 1 & 2).

-

Methylation: The dihydroxy intermediate is charged into an autoclave with dimethyl carbonate (acting as both reagent and solvent) and a catalyst, such as potassium carbonate.

-

Reaction: The sealed reactor is heated to 150-200°C for several hours.

-

Workup and Purification: After cooling, the solid catalyst is filtered off. The excess DMC is removed by distillation, and the crude ADMP is purified by recrystallization.

Causality Insight: DMC is a non-toxic, biodegradable reagent. Its use significantly reduces waste and energy consumption by shortening the synthetic route, aligning with the principles of green chemistry.[12]

Applications in Agrochemicals and Medicinal Chemistry

ADMP's utility stems from the reactivity of its amino group, which serves as a handle for constructing more complex molecules.

Agrochemicals: Sulfonylurea Herbicides

ADMP is a cornerstone intermediate in the production of many sulfonylurea herbicides, including nicosulfuron, rimsulfuron, and bensulfuron-methyl.[12][13] These herbicides are known for their high efficacy at low application rates and favorable toxicological profiles.[13]

Caption: General synthetic scheme for sulfonylurea herbicides from ADMP.

Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. ADMP provides an excellent starting point for the synthesis of derivatives with potential therapeutic applications.[1][2]

-

Antiprotozoal Agents: Derivatives of the 2-aminopyrimidine core have shown significant promise in the development of drugs against infections like leishmaniasis.[1]

-

Anticancer Agents: The pyrimidine nucleus is a well-established pharmacophore in oncology. The derivatization of ADMP is actively being explored for the development of potent and selective protein kinase inhibitors, which are crucial in cancer cell signaling pathways.[2][14]

-

Antimicrobial Agents: Novel pyrimidine derivatives synthesized from ADMP have demonstrated promising activity against various bacterial and fungal strains.[2]

Caption: Drug discovery applications stemming from the ADMP scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4,6-dimethoxypyrimidine is classified with the following hazards:

-

H315: Causes skin irritation.[15]

-

H319: Causes serious eye irritation.[15]

-

H335: May cause respiratory irritation.[15]

Precautionary Measures: [15][16]

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this compound.[16] A comprehensive Safety Data Sheet (SDS) should be consulted before use.[17]

Conclusion

2-Amino-4,6-dimethoxypyrimidine is a high-value chemical intermediate with a well-established role in the agrochemical industry and burgeoning potential in medicinal chemistry. Its versatile reactivity, coupled with the development of more sustainable synthetic routes, ensures its continued importance. For researchers and drug development professionals, ADMP represents a validated and promising scaffold for the creation of novel molecules with diverse biological activities, from kinase inhibitors to antiprotozoal agents.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-4,6-dimethoxypyrimidin – Wikipedia [de.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 12. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Amino-4,6-dimethoxypyrimidine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the NMR Data Analysis of 5,6-Dimethoxypyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5,6-Dimethoxypyridin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and the influence of substituent effects, this document serves as a practical resource for the structural elucidation and characterization of substituted pyridin-2-ones. We will explore the nuances of tautomerism inherent to 2-hydroxypyridines and employ advanced spectroscopic principles to predict and interpret the NMR data for the title compound.

Introduction: The Structural Significance of Substituted Pyridin-2-ones

The pyridin-2-one scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules.[1] Its unique electronic and steric properties, which can be finely tuned through substitution, make it an attractive core for the design of novel therapeutics. This compound, with its electron-donating methoxy groups and a hydroxyl moiety, presents an interesting case for spectroscopic analysis. Understanding its NMR fingerprint is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2-one form.[2][3] In most solvents, the equilibrium heavily favors the pyridin-2-one tautomer due to the aromaticity of the ring and the energetic advantage of the carbonyl group.[2] This guide will proceed with the analysis based on the predominant 5,6-dimethoxy-1H-pyridin-2-one tautomer.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring.

Theoretical Framework for Proton Chemical Shifts

The chemical shifts of protons on a pyridine ring are influenced by several factors:

-

Ring Aromaticity: The delocalized π-electrons in the aromatic ring create a ring current that generally deshields the ring protons, shifting their signals downfield.[4]

-

Electronegativity of the Nitrogen Atom: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the α-protons (adjacent to nitrogen).

-

Substituent Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) groups increase electron density on the ring, causing an upfield shift (shielding) of the ring protons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in a downfield shift (deshielding). The position of the substituent dictates the magnitude of this effect on each proton.

-

Tautomerism: As mentioned, the pyridin-2-one form is expected to be dominant. The presence of the carbonyl group at C2 will significantly influence the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data

Based on these principles, the following ¹H NMR signals are predicted for this compound, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~ 6.2 - 6.5 | Doublet (d) | ~ 7-8 | 1H |

| H4 | ~ 7.0 - 7.3 | Doublet (d) | ~ 7-8 | 1H |

| 6-OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | - | 3H |

| 5-OCH₃ | ~ 3.7 - 3.9 | Singlet (s) | - | 3H |

| N-H | ~ 10 - 13 | Broad Singlet (br s) | - | 1H |

Justification of Assignments:

-

Ring Protons (H3 and H4): The two protons on the pyridine ring are adjacent and will therefore split each other into doublets. H4 is expected to be further downfield than H3 due to its position relative to the electron-withdrawing carbonyl group and the deshielding effect of the nitrogen atom. The methoxy group at C5 will exert a shielding effect on H4.

-

Methoxy Protons (5-OCH₃ and 6-OCH₃): The two methoxy groups will each appear as a singlet, as there are no adjacent protons to couple with. The 6-OCH₃ is directly attached to a carbon adjacent to the nitrogen, which may cause a slight downfield shift compared to the 5-OCH₃.

-

N-H Proton: The proton on the nitrogen atom of the pyridin-2-one is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Analysis of Coupling Constants

The coupling constant (J) provides information about the connectivity of protons. For this compound, the primary coupling to consider is the vicinal coupling between H3 and H4.

-

³J(H3-H4): The three-bond coupling between H3 and H4 is expected to be in the range of 7-8 Hz, which is typical for protons on a six-membered aromatic ring.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Theoretical Framework for Carbon Chemical Shifts

The chemical shifts of the carbon atoms in this compound are influenced by:

-

Hybridization: sp² hybridized carbons of the aromatic ring will appear in the range of 100-160 ppm. The carbonyl carbon (C2) will be significantly downfield.

-

Substituent Effects: The electron-donating methoxy groups will cause an upfield shift (shielding) of the carbons they are attached to (C5 and C6) and the ortho and para carbons. The carbonyl group (C2) will have a strong deshielding effect.

-

Electronegativity of Nitrogen: The nitrogen atom will deshield the adjacent carbons (C2 and C6).

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 160 - 165 |

| C6 | ~ 145 - 150 |

| C5 | ~ 135 - 140 |

| C4 | ~ 115 - 120 |

| C3 | ~ 100 - 105 |

| 6-OCH₃ | ~ 55 - 60 |

| 5-OCH₃ | ~ 54 - 59 |

Justification of Assignments:

-

C2 (Carbonyl Carbon): This carbon is part of a carbonyl group and is adjacent to the electronegative nitrogen atom, causing it to be the most downfield signal.

-

C6 and C5: These carbons are directly attached to electron-donating methoxy groups and the nitrogen atom (for C6), placing them in the downfield region of the aromatic carbons.

-

C4 and C3: These are the protonated carbons of the ring. C4 is expected to be slightly more downfield than C3 due to its proximity to the nitrogen atom.

-

Methoxy Carbons (5-OCH₃ and 6-OCH₃): These sp³ hybridized carbons will appear in the typical upfield region for methoxy groups.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for carbon) would include a spectral width of 220-240 ppm, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise.

-

-

2D NMR (for confirmation of assignments):

-

COSY (Correlation Spectroscopy): To confirm the coupling between H3 and H4.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

-

Advanced Structural Elucidation Workflow

For unambiguous assignment of all signals and a deeper understanding of the molecular structure, a systematic workflow employing 2D NMR techniques is essential.

Caption: Workflow for the comprehensive NMR-based structural elucidation of this compound.

Conclusion

The NMR analysis of this compound, while seemingly straightforward, requires a nuanced understanding of fundamental NMR principles, including substituent effects and tautomerism. This guide provides a robust theoretical framework for predicting and interpreting the ¹H and ¹³C NMR spectra of this molecule. By following the proposed experimental protocols and data analysis workflow, researchers can confidently characterize this compound and related substituted pyridin-2-ones, thereby facilitating their development in various scientific and industrial applications.

References

-

de Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212. [Link]

-

Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Tautomerism of Hydroxy Pyridines. Arkivoc, 2002(5), 198-215. [Link]

-

Li, Y., et al. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1105-1122. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 5,6-Dimethoxypyridin-2-ol

An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Dimethoxypyridin-2-ol

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural elucidation and quantitative analysis are paramount for ensuring purity, identifying metabolites, and understanding its pharmacokinetic profile. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural specificity.[1] This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule, moving from first principles of analyte chemistry to detailed, field-tested experimental protocols. We will explore the causal relationships between the molecule's structure and the optimal analytical strategy, ensuring a robust and self-validating approach to its characterization.

PART 1: Analyte Chemistry and Its Influence on MS Strategy

The molecular structure of this compound dictates every subsequent decision in the analytical workflow. Its key features—a polar pyridinol core, a basic nitrogen atom, and two methoxy groups—present both opportunities and challenges for the analyst.

The compound exists in tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. This, combined with the polar hydroxyl and methoxy functional groups, renders the molecule non-volatile and highly suitable for liquid-phase analysis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₇H₉NO₃ | Determines the exact monoisotopic mass for high-resolution MS confirmation. |

| Monoisotopic Mass | 155.05824 Da | The target mass for molecular ion identification. |

| Average Molecular Weight | 155.15 g/mol | Used for calculating solution concentrations.[3] |

| Key Functional Groups | Pyridine Nitrogen, Hydroxyl (-OH), Methoxy (-OCH₃) | The pyridine nitrogen is a primary site for protonation in ESI+. The hydroxyl group's active hydrogen necessitates derivatization for GC-MS.[4][5] |

| Polarity | High | Favors Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) over Gas Chromatography (GC-MS) without derivatization.[6] |

PART 2: Ionization Technique Selection: A Dichotomous Approach

The choice of ionization method is the most critical parameter for successful analysis. Based on the analyte's properties, two primary pathways are viable: direct analysis via Electrospray Ionization (ESI) or analysis following chemical modification via Gas Chromatography-Mass Spectrometry (GC-MS).

Electrospray Ionization (ESI): The Direct Path for Polar Analytes

ESI is a soft ionization technique ideal for polar, thermally labile molecules like this compound.[7] It generates ions directly from a liquid solution, preserving the molecular structure with minimal fragmentation in the source.

-

Causality of Choice: The pyridine ring contains a nitrogen atom with a basic lone pair of electrons that is not part of the aromatic π-system.[8] This site has a high proton affinity, making it readily protonated in the acidic mobile phases typically used for reversed-phase liquid chromatography.[9] This makes positive-ion ESI ([ESI+]) the logical and most sensitive choice.

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 156.0660.

-

Self-Validation: The presence of a high-intensity peak at the expected m/z for [M+H]⁺ in a high-resolution mass spectrum serves as the first point of validation for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Enhanced Path

Direct GC-MS analysis is not feasible due to the compound's high polarity and low volatility.[6][10] The presence of the hydroxyl group would lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization is a mandatory prerequisite.[4]

-

Causality of Choice: Derivatization, specifically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This chemical modification dramatically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[2]

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective silylating reagent for hydroxyl groups.

-

Expected Ion: GC-MS typically employs Electron Ionization (EI), a hard ionization technique that produces a radical cation (molecular ion, M⁺•) and extensive, reproducible fragmentation.[11] The TMS-derivatized molecule (C₁₀H₁₇NO₃Si) will have a molecular weight of 227.33 g/mol , and its molecular ion will appear at m/z 227.

PART 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure. This involves isolating the precursor ion (e.g., the [M+H]⁺ ion at m/z 156) and fragmenting it via collision-induced dissociation (CID) to generate product ions.[11] The resulting fragmentation pattern serves as a structural fingerprint.

The most probable fragmentation pathways for the [M+H]⁺ ion of this compound are initiated by the lability of the methoxy groups.

Key Predicted Fragmentation Steps:

-

Loss of a Methyl Radical: The initial and most common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.[12]

-

Sequential Loss of Carbon Monoxide: Following the initial loss, the structure can undergo further fragmentation, often involving the loss of neutral molecules like carbon monoxide (CO, 28 Da). This is a characteristic fragmentation pattern for phenolic and pyridinoid ring systems.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 156.07 | 141.04 | •CH₃ (15.02 Da) | [M+H - •CH₃]⁺ |

| 141.04 | 113.05 | CO (28.01 Da) | [M+H - •CH₃ - CO]⁺ |

| 113.05 | 85.05 | CO (28.01 Da) | [M+H - •CH₃ - 2CO]⁺ |

Visualization of the Fragmentation Pathway

The logical flow of fragmentation can be visualized to aid in spectral interpretation.

Caption: Predicted fragmentation of protonated this compound.

PART 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the robust analysis of this compound.

Protocol 1: LC-ESI-MS/MS Analysis Workflow

This protocol is designed for direct quantification and structural confirmation using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).[13]

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working standard of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Chromatography:

-

System: UHPLC system coupled to a high-resolution mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 320°C.

-

Full Scan (MS1) Range: m/z 80-500.

-

MS/MS Acquisition: Data-Dependent Acquisition (DDA). Isolate and fragment the most intense ions, with a specific inclusion for m/z 156.07.[14]

-

Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a comprehensive fragmentation spectrum.

-

Protocol 2: GC-MS Analysis with Silylation

This protocol is suitable for labs where GC-MS is the primary analytical tool and is effective for identifying the compound in complex matrices after derivatization.

Step-by-Step Methodology:

-

Sample Preparation & Derivatization:

-

Place approximately 0.1 mg of the dried sample into a 2 mL GC vial.

-

Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.[15]

-

Cool to room temperature before injection.

-

-

Gas Chromatography:

-

System: Gas chromatograph with a mass selective detector.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Injection Mode: Splitless (1 µL injection).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

PART 5: Data Interpretation and Concluding Remarks

Interpreting the data requires a systematic approach.[16] For the LC-MS data, the primary goal is to find a chromatographic peak that exhibits an accurate mass corresponding to [M+H]⁺ (156.0660 ± 5 ppm). The MS/MS spectrum of this peak should then be matched against the predicted fragmentation pattern (ions at m/z 141, 113, etc.).[17]

For the GC-MS data, the analyst should look for the molecular ion of the TMS derivative (m/z 227) and characteristic fragments, such as the loss of a methyl group (m/z 212) or the prominent TMS-related ion at m/z 73.

References

-

Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng. Available at: [Link]

-

Measurement of the Proton Affinities of a Series of Mono- and Biradicals of Pyridine. J Am Soc Mass Spectrom. Available at: [Link]

-

Simultaneous Determination of 79 Polar and Non-Polar Polycyclic Aromatic Compounds in Airborne Particulate Matter by Gas Chromatography – Tandem Mass Spectrometry. Polycyclic Aromatic Compounds. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. Available at: [Link]

-

How to Read Mass Spectrometer Graph: A Beginner's Guide. AZoOptics. Available at: [Link]

-

A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. J Anal Toxicol. Available at: [Link]

-

Full article: Simultaneous Determination of 79 Polar and Non-Polar Polycyclic Aromatic Compounds in Airborne Particulate Matter by Gas Chromatography – Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

-

What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

-

PROTONATION OF PYRIDINE. INIS-IAEA. Available at: [Link]

-

Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

-

Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

-

Pyridine and Methylpyridines: Calculations of the Structure, Proton Affinity, Gas-Phase Basicity, and Mobility of Protonated Molecules and Proton-Bound Dimers. ResearchGate. Available at: [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

-

Detection of polar metabolites through the use of gas chromatography-mass spectrometry. SpringerLink. Available at: [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Available at: [Link]

-

Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. ResearchGate. Available at: [Link]

-

HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Available at: [Link]

-

Interpretation of Mass Spectra, Part 1: Developing Skills. LCGC International. Available at: [Link]

-

How to Read a Simple Mass Spectrum. Instructables. Available at: [Link]

-

Chapter 7 Mass spectrometry | Omics Data Analysis. GitHub Pages. Available at: [Link]

-

Mass spectral study of pyridine derivative. ResearchGate. Available at: [Link]

-

Pyridine. Wikipedia. Available at: [Link]

-

Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Available at: [Link]

-

Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column. Agilent. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Chad's Prep. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: [Link]

-

5-(6-Aminopurin-9-Yl)-2-(Hydroxymethyl)Oxolan-3-Ol. PubChem. Available at: [Link]

-

Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. MDPI. Available at: [Link]

-

Rapid Characterization and Action Mechanism of the Antidiabetic Effect of Diospyros lotus L Using UHPLC-Q-Exactive Orbitrap MS and Network Pharmacology. PubMed Central. Available at: [Link]

-

Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. ResearchGate. Available at: [Link]

Sources

- 1. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Characterization and Action Mechanism of the Antidiabetic Effect of Diospyros lotus L Using UHPLC-Q-Exactive Orbitrap MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. azooptics.com [azooptics.com]

- 17. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]

Infrared spectroscopy of 5,6-Dimethoxypyridin-2-ol

An In-Depth Technical Guide to the Infrared Spectroscopy of 5,6-Dimethoxypyridin-2-ol

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound, a substituted hydroxypyridine of interest in pharmaceutical and chemical research. We move beyond a rudimentary spectral overview to deliver an in-depth analysis grounded in first principles and advanced spectroscopic considerations. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and critically evaluate the infrared spectrum of this molecule. Key discussions include the foundational principles of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy, a detailed experimental protocol, and a thorough interpretation of the vibrational modes associated with the hydroxyl, methoxy, and pyridine functionalities. Furthermore, we explore the critical influence of intermolecular hydrogen bonding and the pivotal concept of keto-enol tautomerism, which dictates the spectral characteristics of the 2-hydroxypyridine scaffold.

Introduction: The Molecular Context

This compound belongs to the hydroxypyridine class of heterocyclic compounds. Its structure, featuring a pyridine ring substituted with a hydroxyl group and two methoxy groups, presents a unique combination of functional moieties that are crucial to its chemical behavior and potential biological activity. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure, identifying the presence and bonding environment of key functional groups, and elucidating intermolecular interactions.[1][2]

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[3][4] This equilibrium is sensitive to the molecule's physical state (solid, liquid, gas) and solvent environment.[4] IR spectroscopy is exceptionally well-suited to study this phenomenon, as the vibrational signatures of the hydroxyl (-OH) group in the "enol" form and the carbonyl (C=O) group in the "keto" form are distinct and readily identifiable.[4]

Caption: Tautomeric equilibrium of the target molecule.

Principles of Spectroscopic Analysis

This guide focuses on Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a modern sampling technique that has largely superseded traditional methods like KBr pellets for routine analysis of solid powders.[5][6]

The Causality of ATR: The core principle of ATR involves placing the sample in direct contact with an internal reflection element (IRE), a crystal of high refractive index (e.g., diamond or zinc selenide).[2][7][8] An infrared beam is directed into the crystal at an angle greater than the critical angle, causing total internal reflection.[5] At each reflection point, an evanescent wave propagates a few microns from the crystal surface into the sample.[7][9] If the sample contains functional groups that vibrate at the frequency of the IR radiation, the evanescent wave is attenuated (absorbed). The detector measures this attenuation, producing an infrared spectrum that is characteristic of the sample's surface.[9]

Why ATR is the Method of Choice:

-

Minimal Sample Preparation: Unlike the KBr pellet method, which requires laborious grinding and pressing, ATR analysis simply requires placing a small amount of the solid powder onto the crystal.[5][6][10] This eliminates sample preparation as a significant source of experimental variability and potential moisture contamination from hygroscopic KBr.[11]

-

High Reproducibility: The fixed path length, determined by the depth of penetration of the evanescent wave, leads to highly reproducible spectra.[12]

-

Broad Applicability: ATR is suitable for a wide range of samples, including powders, liquids, pastes, and films.[9]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of this compound using a diamond ATR accessory.

Caption: ATR-FTIR experimental workflow.

Step-by-Step Methodology:

-

System Preparation & Verification:

-

Action: Ensure the ATR crystal (diamond is recommended for its durability) is clean.

-

Causality: Any residue from previous samples will contaminate the spectrum. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

Action: With the clean, empty ATR crystal in place and the pressure arm disengaged, acquire a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrumental response. The spectrometer software will automatically ratio the sample spectrum against this background, removing these interfering signals from the final spectrum. A "flat" background is indicative of a clean system.

-

-

Sample Application:

-

Action: Place a small amount of this compound powder (typically 1-5 mg is sufficient) onto the center of the ATR crystal.[13]

-

Causality: The sample must completely cover the small area where the IR beam reflects.

-

-

Pressure Application:

-

Action: Lower the pressure arm until it makes contact with the sample. Apply consistent pressure using the built-in clamp mechanism to ensure intimate contact between the powder and the crystal surface.

-

Causality: Good contact is essential for a strong, high-quality spectrum.[10] Poor contact results in weak absorption bands and a low signal-to-noise ratio.

-

-

Sample Spectrum Acquisition:

-

Action: Acquire the sample spectrum using the same parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

Causality: Using identical parameters ensures that the background correction is accurate. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

System Cleanup:

-

Action: Release the pressure arm, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.

-

Causality: Proper cleanup prevents cross-contamination of subsequent analyses.

-

Spectral Analysis and Interpretation

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The analysis below is based on established group frequencies and accounts for the specific structural context of the molecule.

Table 1: Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Commentary |

| 3400 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding.[14][15][16] Its presence strongly suggests the -OH (enol) tautomer is present in the solid state. The absence of a sharp peak around 3600 cm⁻¹ indicates minimal "free" (non-hydrogen-bonded) hydroxyl groups.[14] |

| ~3080 - 3010 | Medium-Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds on the pyridine ring.[15] |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (methoxy) | Asymmetric and symmetric stretching modes of the -CH₃ groups.[17][18] Typically appears as several sharp bands. |

| ~1660 | Strong | C=O stretch (Amide I band) | If present , this is the most definitive peak for the 2-pyridone (keto) tautomer. Its high intensity is due to the large change in dipole moment of the C=O bond during vibration.[19] Its position indicates a conjugated amide-like system. |

| ~1600, ~1480 | Medium-Strong | Pyridine Ring C=C and C=N stretches | These absorptions are characteristic of the aromatic pyridine ring system.[20][21] Their exact positions and intensities are sensitive to the substitution pattern. |

| ~1260, ~1030 | Strong | C-O stretch (Aryl ether) | Asymmetric and symmetric C-O-C stretching vibrations of the two methoxy groups.[1] These are typically strong and reliable bands for identifying aryl ether linkages. |

| 1260 - 1000 | Strong | C-O stretch (Phenolic) | This band, associated with the stretching of the C-O bond of the hydroxyl group, often overlaps with the methoxy C-O stretches.[1][18] |

| < 900 | Medium-Strong | C-H out-of-plane bend (Aromatic) | These bands in the fingerprint region are highly characteristic of the substitution pattern on the aromatic ring. |

Advanced Discussion: The Tautomerism of this compound

As introduced earlier, 2-hydroxypyridines can exist as two tautomers. The solid-state IR spectrum provides powerful evidence for the dominant form.

-

Evidence for the Hydroxy (Enol) Form: The definitive feature is a strong, broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the hydrogen-bonded O-H stretch.[15][16] If this tautomer is dominant, a C=O stretch around 1660 cm⁻¹ will be absent or very weak.

-

Evidence for the Pyridone (Keto) Form: The unequivocal marker for this form is a strong absorption band around 1660 cm⁻¹, characteristic of the C=O double bond in a cyclic amide (lactam).[19] In this case, the broad O-H stretch would be absent, and a medium-intensity N-H stretching band would be expected around 3100-3000 cm⁻¹, which can sometimes be obscured by C-H stretching bands.

In the solid state, substituted 2-pyridones are often favored due to the ability to form stable, hydrogen-bonded dimers.[4] Therefore, it is highly probable that the spectrum of this compound will prominently feature the C=O stretching band, confirming the predominance of the keto tautomer (5,6-Dimethoxy-1H-pyridin-2-one). The presence of a weaker, broad O-H band could indicate a polymorphic mixture or the presence of hydrated species.

Conclusion

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.).

- Al-Abbad, Y., & Al-Saadi, A. A. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671.

- ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.).

- IR Spectroscopy - Chemistry LibreTexts. (2022).

- Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy - Benchchem. (n.d.).

- Spectroscopic Properties of Alcohols - Chemistry LibreTexts. (2021).

- Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (n.d.).

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. (n.d.). The Journal of Physical Chemistry.

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Bruker.

- Al-Rashidi, M., & El-Emam, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.

- A new insight into the vibrational analysis of pyridine. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815–2839.

- Ishiuchi, S., et al. (1995). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry, 99(21), 8652–8657.

- Calculated methoxy vibrational frequencies are shown for selected modes... (n.d.). ResearchGate.

- IR Spectrum Peak Broadening: Hydrogen Bonding. (2024). JoVE.

- Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3054-3066.

- Hydrogen bond. (n.d.). In Wikipedia.

- Barone, V., & Polimeno, A. (2012). Infrared Spectra at a Conical Intersection: Vibrations of Methoxy. The Journal of Physical Chemistry A, 116(12), 3244–3253.

- Chen, J. G., et al. (1998). Vibrational Analysis of a Chemisorbed Polyatomic Molecule: Methoxy on Cu(100). The Journal of Physical Chemistry B, 102(1), 9–20.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.

- Maris, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11982-11993.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). ResearchGate.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Wang, Y., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Physical Chemistry Chemical Physics, 20(44), 28027-28037.

- Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of Chemical Physics, 13(10), 435-445.

- This compound (C7H9NO3). (n.d.). PubChemLite.

- The FTIR Spectra of Pyridine and Pyridine-d5. (2003). Semantic Scholar.

- 5-Methoxypyridin-2-ol. (n.d.). PubChem.

- Balfour, W. J., et al. (1993). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry, 71(10), 1627-1633.

- FTIR spectrum for Pyridine. (n.d.). ResearchGate.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd.

- Pyridine. (n.d.). NIST WebBook.

- FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate.

- 2-Amino-4,6-dimethoxypyrimidine. (n.d.). CymitQuimica.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. jascoinc.com [jascoinc.com]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. chem.libretexts.org [chem.libretexts.org]